
Technical Support Center: p63 Isoform Antibody
Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NP603

Cat. No.: B1679995 Get Quote

This technical support center provides guidance for researchers encountering challenges in

distinguishing p63 isoforms using antibodies. The information is presented in a question-and-

answer format to directly address common issues.

Frequently Asked Questions (FAQs)
Q1: What are the main p63 isoforms, and why are they difficult to distinguish?

The TP63 gene produces two main groups of protein isoforms through the use of alternative

promoters: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the

N-terminally truncated ΔNp63 isoforms, which lack this domain.[1][2] Both TAp63 and ΔNp63

can undergo alternative C-terminal splicing to generate various C-terminal variants (α, β, γ,

etc.).[3][4]

The primary challenges in distinguishing these isoforms with antibodies arise from:

High Sequence Homology: All p63 isoforms share a high degree of sequence identity,

particularly in the DNA-binding and oligomerization domains, making it difficult to generate

antibodies that can differentiate between them.[2][3]

Cross-reactivity with p73: Due to the high homology within the p53 family, some p63

antibodies, especially those targeting the DNA-binding domain, can cross-react with p73.[2]

[5]
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Lack of Well-Characterized Antibodies: Many commercially available p63 antibodies are not

adequately characterized for isoform specificity, leading to ambiguous results.[5][6]

Q2: I am using the p63 antibody clone 4A4. Is it isoform-specific?

No, the widely used monoclonal antibody 4A4 is a pan-p63 antibody, meaning it recognizes an

epitope common to both TAp63 and ΔNp63 isoforms.[2] Furthermore, studies have shown that

the 4A4 clone exhibits significant cross-reactivity with the p73 protein, as the epitope it

recognizes is identical in both p63 and p73.[2][5] Therefore, results obtained using the 4A4

antibody should be interpreted with caution, and ideally, validated with isoform-specific

antibodies or other methods like RT-qPCR.

Q3: Are there truly specific antibodies for TAp63 and ΔNp63?

Yes, isoform-specific antibodies have been developed and characterized. TAp63-specific

antibodies are typically raised against the unique N-terminal transactivation domain of TAp63.

[6][7] Conversely, ΔNp63-specific antibodies can be generated against the unique N-terminus

of the ΔNp63 isoforms.[6] However, rigorous validation of any antibody claiming isoform

specificity is crucial.

Q4: How can I validate the specificity of my p63 isoform antibody?

To validate the specificity of your antibody, you should perform the following key experiments:

Western Blotting: Use cell lines or tissues known to express specific p63 isoforms. For

example, use lysates from cells overexpressing a single p63 isoform (e.g., TAp63α or

ΔNp63α) as positive and negative controls.

Immunohistochemistry (IHC) / Immunofluorescence (IF): Use tissues with known expression

patterns of p63 isoforms. For instance, in many epithelial tissues, ΔNp63 is predominantly

expressed in the basal cell layer, while TAp63 expression might be located suprabasally.[6]

Peptide Competition Assay: Pre-incubate the antibody with the peptide immunogen to block

the binding to the target protein. This should result in a loss of signal in your application

(Western blot, IHC, or IF).
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Knockdown/Knockout Controls: Use siRNA-mediated knockdown or CRISPR/Cas9-mediated

knockout of p63 to confirm that the antibody signal is lost in the absence of the target

protein.[1]

Troubleshooting Guide
Issue 1: Unexpected Band Size in Western Blot

Scenario: You are probing for TAp63α (expected size ~77 kDa) but see a prominent band at

a lower molecular weight (~51 kDa), which corresponds to a ΔNp63 isoform.

Possible Causes & Solutions:

Antibody Cross-reactivity: Your antibody may not be specific for TAp63 and could be

detecting the more abundant ΔNp63 isoform.

Solution: Validate your antibody using overexpression lysates of individual isoforms.

Switch to a validated TAp63-specific antibody.

Protein Degradation: TAp63 isoforms can be less stable than ΔNp63 isoforms.[1]

Solution: Ensure you are using fresh lysates and have included protease inhibitors in

your lysis buffer.

Expression of a Different TAp63 Splice Variant: You might be detecting a shorter TAp63

splice variant (e.g., TAp63γ, ~67 kDa).

Solution: Check the literature for the expression of different splice variants in your cell or

tissue type. Use RT-qPCR with isoform-specific primers to confirm which variants are

expressed.

Issue 2: High Background or Non-Specific Staining in IHC/IF

Scenario: Your IHC/IF staining shows diffuse cytoplasmic signal instead of the expected

nuclear localization, or you observe high background staining across the tissue.

Possible Causes & Solutions:
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Suboptimal Antibody Concentration: The primary or secondary antibody concentration may

be too high.

Solution: Titrate your primary and secondary antibodies to find the optimal concentration

that gives a strong signal with low background.

Inadequate Blocking: Non-specific binding sites may not be sufficiently blocked.

Solution: Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA,

normal serum from the secondary antibody host species).

Antigen Retrieval Issues: The antigen retrieval method may be too harsh, exposing non-

specific epitopes.

Solution: Optimize the antigen retrieval method (heat-induced vs. enzymatic) and the

duration of the procedure.

Cross-reactivity: The antibody may be cross-reacting with other proteins.

Solution: Run a Western blot to see if the antibody detects a single band at the

expected molecular weight. Include an isotype control in your IHC/IF experiment.

Issue 3: No Signal or Weak Signal

Scenario: You are not detecting any signal for p63 in a sample where you expect it to be

present.

Possible Causes & Solutions:

Low Protein Expression: The p63 isoform you are targeting may be expressed at very low

levels in your sample.

Solution: Use a positive control tissue or cell line known to express high levels of the

target p63 isoform. You may need to enrich your sample for the protein of interest.

Inactive Antibody: The antibody may have lost its activity due to improper storage or

handling.
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Solution: Use a new vial of antibody and ensure it has been stored according to the

manufacturer's instructions.

Inefficient Protein Transfer (Western Blot): The protein may not have transferred efficiently

from the gel to the membrane.

Solution: Check the transfer efficiency by staining the membrane with Ponceau S after

transfer.

Masked Epitope (IHC/IF): The fixation or embedding process may have masked the

antibody's epitope.

Solution: Optimize your antigen retrieval protocol.

Quantitative Data Summary
Table 1: Specificity of Selected Commercial and Research-Grade p63 Antibodies

Antibody
Clone

Type
Recognizes
TAp63

Recognizes
ΔNp63

Cross-
reacts with
p73

Reference

4A4
Mouse

Monoclonal
Yes Yes Yes [2][5]

PANp63-6.1
Mouse

Monoclonal
Yes Yes

Slight (WB

only)
[5]

SFI-6
Mouse

Monoclonal
Yes Yes No [5]

TAp63-4.1
Mouse

Monoclonal
Yes No No [7]

Anti-ΔNp63

(p40)

Rabbit

Polyclonal
No Yes Not specified

Vendor

Datasheet

Note: This table is a summary based on published data and vendor information. Users should

always perform their own validation experiments.
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Experimental Protocols
Protocol 1: Western Blotting for Differential Detection of TAp63 and ΔNp63 Isoforms

Sample Preparation:

Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

Determine protein concentration using a BCA assay.

Prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.

Gel Electrophoresis:

Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.

Include molecular weight markers.

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

Confirm transfer efficiency with Ponceau S staining.

Blocking:

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation:

Incubate the membrane with the primary antibody (e.g., TAp63-specific or ΔNp63-specific)

diluted in the blocking buffer overnight at 4°C with gentle agitation.

Washing:

Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation:

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking

buffer for 1 hour at room temperature.

Detection:

Wash the membrane as in step 6.

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Visualize the bands using a chemiluminescence imaging system.

Expected Results: TAp63α (~77 kDa), TAp63β (~67 kDa), TAp63γ (~57 kDa), ΔNp63α

(~60 kDa), ΔNp63β (~51 kDa), ΔNp63γ (~41 kDa).

Protocol 2: Immunohistochemistry for p63 Isoforms in FFPE Tissues

Deparaffinization and Rehydration:

Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene.

Rehydrate through a graded series of ethanol to distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution

(e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.

Allow slides to cool to room temperature.

Blocking:

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Block non-specific binding sites with a protein block or normal serum for 30 minutes.

Primary Antibody Incubation:
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Incubate sections with the isoform-specific p63 primary antibody overnight at 4°C.

Detection System:

Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

Chromogen:

Add DAB chromogen and incubate until the desired stain intensity develops.

Counterstaining:

Counterstain with hematoxylin.

Dehydration and Mounting:

Dehydrate sections through graded ethanol and xylene.

Mount with a permanent mounting medium.
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Caption: Generation of TAp63 and ΔNp63 isoforms from the TP63 gene.
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Caption: Troubleshooting workflow for unexpected p63 IHC/IF staining.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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